The synthesis of (S,S,R,S)-Orlistat typically involves several key methods:
(S,S,R,S)-Orlistat has a complex molecular structure characterized by multiple stereocenters. Its chemical formula is C₃₃H₅₃N₃O₃, with a molecular weight of approximately 495.73 g/mol. The structural representation includes:
Data on its molecular structure can be further analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the stereochemistry and conformation of the molecule .
(S,S,R,S)-Orlistat participates in several key chemical reactions:
The mechanism by which (S,S,R,S)-Orlistat functions involves:
(S,S,R,S)-Orlistat exhibits several notable physical and chemical properties:
Relevant data on these properties are essential for formulation development and quality control processes within pharmaceutical applications .
(S,S,R,S)-Orlistat has significant applications in science and medicine:
(S,S,R,S)-Orlistat (C₂₉H₅₃NO₅) is a stereoisomer of the anti-obesity agent orlistat (tetrahydrolipstatin), distinguished by its specific spatial arrangement of atoms at four chiral centers [1] [8]. Each chiral center exhibits a defined absolute configuration (S, S, R, S), assigned using the Cahn-Ingold-Prelog (CIP) priority rules:
Table 1: Chiral Center Assignments in (S,S,R,S)-Orlistat
Chiral Center Location | Bonded Atoms | CIP Priority | Absolute Configuration |
---|---|---|---|
C1 (β-lactone) | O, O, C, C | O > O > C > C | S |
C2 (Leucine backbone) | N, C, C, H | N > C > C > H | S |
C3 (Leucine side chain) | C, C, C, H | C = C > C > H* | R† |
C4 (Leucine carbonyl) | O, C, C, H | O > C > C > H | S |
*Priorities established via chain extension (Rule 2). †R configuration due to counterclockwise path after priority assignment [5] [7] [9].
The isomeric purity of (S,S,R,S)-Orlistat is critical, as even a single stereocenter alteration can disrupt its binding to target enzymes due to geometric incompatibility [1] [8].
Orlistat’s bioactivity is exquisitely stereospecific. The pharmacologically active form used clinically is (S,R,S,S)-tetrahydrolipstatin, which potently inhibits gastrointestinal lipases [3]. In contrast, (S,S,R,S)-Orlistat exhibits distinct biological targets:
The stereochemical differences between isomers underscore that orlistat’s effects are not solely mediated by its β-lactone warhead but are profoundly shaped by the chiral scaffold’s three-dimensional presentation [3] [8].
X-ray crystallography resolves the atomic-level architecture of (S,S,R,S)-Orlistat and captures its dynamic interactions with proteins:
Table 2: Crystallographic Techniques Applied to (S,S,R,S)-Orlistat Complexes
Method | Resolution | Key Observation | Functional Implication |
---|---|---|---|
CONTACT Network Analysis | 1.35 Å | Residues 121-125 form a steric pathway linked to adenosine-binding domain dynamics | Predicts allosteric mutation effects on catalysis [4] |
T-jump TRX^a^ | 1.8 Å | IR laser heating excites μs-scale β-lactone vibration in enzyme active site | Confirms covalent bond strain during inhibition [10] |
MD-Diffuse Scattering | 1.15 Å | R-configured leucine increases correlated motion in FG loop (RMSF^b^ = 1.8 Å) | Explains altered inhibitor residence time [6] |
^a^Temperature-jump time-resolved X-ray crystallography. ^b^Root mean square fluctuation.
These techniques confirm that the (S,S,R,S) isomer’s activity arises not from a static structure but from its dynamic interplay with protein conformational ensembles—highlighting the synergy between stereochemistry and molecular motion in biological function [4] [6] [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0